Cas no 1711-24-6 (4-(2-Hydroxyethoxy)benzoic acid)
4-(2-Hydroxyethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Hydroxyethoxy)benzoic acid
- 4-(2-HYDROXYETHOXY)BENZENECARBOXYLIC ACID
- Benzoic acid,4-(2-hydroxyethoxy)-
- hydroxyethoxybenzenecarboxylicacid
- p-(2-Hydroxyethoxy)benzoic acid
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- MDL: MFCD00020367
- Inchi: 1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
- InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
- SMILES: O(CCO)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 182.05800
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
Experimental Properties
- Melting Point: 177-179°
- PSA: 66.76000
- LogP: 0.75590
4-(2-Hydroxyethoxy)benzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2-Hydroxyethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915159-5g |
4-(2-Hydroxyethoxy)benzoic acid |
1711-24-6 | 97% | 5g |
¥3,238.20 | 2022-01-11 | |
| TRC | B444335-100mg |
4-(2-hydroxyethoxy)benzoic acid |
1711-24-6 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B444335-500mg |
4-(2-hydroxyethoxy)benzoic acid |
1711-24-6 | 500mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B444335-1g |
4-(2-hydroxyethoxy)benzoic acid |
1711-24-6 | 1g |
$ 250.00 | 2022-06-07 | ||
| Fluorochem | 075466-1g |
4-(2-Hydroxyethoxy)benzoic acid |
1711-24-6 | 95% | 1g |
£107.00 | 2022-03-01 | |
| Fluorochem | 075466-5g |
4-(2-Hydroxyethoxy)benzoic acid |
1711-24-6 | 95% | 5g |
£321.00 | 2022-03-01 | |
| Fluorochem | 075466-10g |
4-(2-Hydroxyethoxy)benzoic acid |
1711-24-6 | 95% | 10g |
£555.00 | 2022-03-01 | |
| Alichem | A019095385-10g |
4-(2-Hydroxyethoxy)benzoic acid |
1711-24-6 | 95% | 10g |
602.08 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043264-500mg |
4-(2-Hydroxyethoxy)benzenecarboxylic acid |
1711-24-6 | >95% | 500mg |
990CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043264-1g |
4-(2-Hydroxyethoxy)benzenecarboxylic acid |
1711-24-6 | >95% | 1g |
1527CNY | 2021-05-07 |
4-(2-Hydroxyethoxy)benzoic acid Suppliers
4-(2-Hydroxyethoxy)benzoic acid Related Literature
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Csaba Fodor,Milad Golkaram,Albert J. J. Woortman,Jur van Dijken,Katja Loos Polym. Chem. 2017 8 6795
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Emilio I. Alarcon,Klas I. Udekwu,Christopher W. Noel,Luke B.-P. Gagnon,Patrick K. Taylor,Branka Vulesevic,Madeline J. Simpson,Spyridon Gkotzis,M. Mirazul Islam,Chyan-Jang Lee,Agneta Richter-Dahlfors,Thien-Fah Mah,Erik J. Suuronen,Juan C. Scaiano,May Griffith Nanoscale 2015 7 18789
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Gregory K. Hodgson,Stefania Impellizzeri,Geniece L. Hallett-Tapley,Juan C. Scaiano RSC Adv. 2015 5 3728
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Yuichi Kajiwara,Atsushi Nagai,Kazuo Tanaka,Yoshiki Chujo J. Mater. Chem. C 2013 1 4437
Additional information on 4-(2-Hydroxyethoxy)benzoic acid
Introduction to 4-(2-Hydroxyethoxy)benzoic Acid (CAS No. 1711-24-6)
4-(2-Hydroxyethoxy)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1711-24-6, is a versatile organic compound with significant applications in pharmaceutical research, chemical synthesis, and material science. This compound, characterized by its hydroxyethoxy substituent on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the development of various biochemical and medicinal agents.
The molecular structure of 4-(2-hydroxyethoxy)benzoic acid consists of a benzene ring substituted with a hydroxyethoxy group at the 4-position and a carboxylic acid moiety at the 1-position. This arrangement imparts both hydrophilic and lipophilic characteristics, enabling its solubility in a range of solvents and facilitating its interaction with biological targets. The presence of both hydroxyl and carboxyl functional groups allows for further derivatization, making it a valuable building block in synthetic chemistry.
In recent years, 4-(2-hydroxyethoxy)benzoic acid has garnered attention in the field of drug discovery due to its potential as a precursor for bioactive molecules. Its structural motif is reminiscent of natural products and pharmaceuticals known for their anti-inflammatory, antioxidant, and antimicrobial properties. For instance, derivatives of this compound have been explored as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the pathogenesis of inflammation and pain.
One notable application of 4-(2-hydroxyethoxy)benzoic acid is in the synthesis of novel antimicrobial agents. The hydroxyethoxy group enhances the compound's ability to interact with bacterial cell membranes, disrupting essential metabolic pathways. Recent studies have demonstrated its efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding underscores the importance of 4-(2-hydroxyethoxy)benzoic acid as a scaffold for developing next-generation antimicrobial therapies.
The compound's role in material science is equally compelling. Its ability to form hydrogen bonds with other molecules makes it an excellent candidate for polymer stabilization and drug delivery systems. Researchers have utilized 4-(2-hydroxyethoxy)benzoic acid to create biodegradable polymers that can encapsulate therapeutic agents, ensuring controlled release in biological environments. Such advancements hold promise for targeted drug delivery in oncology and chronic disease management.
Furthermore, 4-(2-hydroxyethoxy)benzoic acid has been investigated for its potential photoprotective properties. Its aromatic structure allows it to absorb ultraviolet (UV) radiation, mitigating oxidative stress induced by UV exposure. This characteristic makes it a promising component in skincare formulations designed to prevent photodamage and aging-related skin disorders. The growing demand for natural-based sunscreens has positioned 4-(2-hydroxyethoxy)benzoic acid as a key ingredient in cosmetic formulations.
The synthesis of 4-(2-hydroxyethoxy)benzoic acid typically involves the reaction of 4-hydroxyl benzoic acid with ethylene oxide under controlled conditions. This process highlights the compound's synthetic accessibility and scalability for industrial applications. Advances in green chemistry have further refined these methodologies, reducing waste and improving yield through catalytic processes and solvent-free reactions.
In conclusion, 4-(2-hydroxyethoxy)benzoic acid (CAS No. 1711-24-6) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and cosmetics. Its unique structural features enable diverse functionalities, making it indispensable in research and industrial settings. As scientific understanding evolves, the potential uses of this compound are expected to expand, driving innovation in drug development and material engineering.
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